molecular formula C20H15F3N2O4 B11016298 methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B11016298
M. Wt: 404.3 g/mol
InChI Key: BOWKPSAUVMYWMS-UHFFFAOYSA-N
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Description

Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a chemical compound with the following structure:

Structure: CH3COOCH2CH2C(O)N(C6H2F3)C(O)NHCH2CH2COOCH3\text{Structure: } \text{CH}_3\text{COOCH}_2\text{CH}_2\text{C}(\text{O})\text{N}(\text{C}_6\text{H}_2\text{F}_3)\text{C}(\text{O})\text{NHCH}_2\text{CH}_2\text{COOCH}_3 Structure: CH3​COOCH2​CH2​C(O)N(C6​H2​F3​)C(O)NHCH2​CH2​COOCH3​

This compound belongs to the class of isoquinoline derivatives and contains a trifluorophenyl group. Its synthesis and applications have garnered significant interest in both academic and industrial research.

Preparation Methods

The synthetic routes to prepare methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds using organoboron reagents. Specifically, boron-based reagents, such as arylboronic acids or boronate esters, react with aryl halides (e.g., aryl chlorides or bromides) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .

Chemical Reactions Analysis

The compound can undergo several reactions, including:

    Arylation: It can participate in Suzuki–Miyaura cross-coupling reactions, as mentioned earlier.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The trifluorophenyl group can be substituted with other aryl or alkyl groups.

Common reagents include palladium catalysts, boron-based reagents, and reducing agents. The major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For Sitagliptin, it inhibits DPP-IV, thereby enhancing insulin secretion and controlling blood glucose levels.

Comparison with Similar Compounds

While methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is unique due to its trifluorophenyl group, other isoquinoline derivatives with similar functionalities exist. These include compounds with different substituents on the isoquinoline ring.

Properties

Molecular Formula

C20H15F3N2O4

Molecular Weight

404.3 g/mol

IUPAC Name

methyl 3-[[1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carbonyl]amino]propanoate

InChI

InChI=1S/C20H15F3N2O4/c1-29-17(26)6-7-24-19(27)14-10-25(11-8-15(21)18(23)16(22)9-11)20(28)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,24,27)

InChI Key

BOWKPSAUVMYWMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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